molecular formula C20H21N3O4 B11379676 2-(4-methylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

2-(4-methylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11379676
M. Wt: 367.4 g/mol
InChI Key: DPCLIGAQDDKBAV-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is an organic compound with a complex structure that includes phenoxy, oxadiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-methylphenoxyacetic acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base.

    Synthesis of 4-(propan-2-yloxy)phenylamine: This involves the reaction of 4-hydroxyacetophenone with isopropyl bromide, followed by reduction to form the amine.

    Formation of the oxadiazole ring: This step involves the cyclization of an appropriate hydrazide with a carboxylic acid derivative.

    Coupling reactions: The final step involves coupling the oxadiazole derivative with 4-methylphenoxyacetic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and oxadiazole groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amines and alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

2-(4-methylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylphenoxyacetic acid
  • 4-(propan-2-yloxy)phenylamine
  • 1,2,5-oxadiazole derivatives

Uniqueness

2-(4-methylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H21N3O4/c1-13(2)26-17-10-6-15(7-11-17)19-20(23-27-22-19)21-18(24)12-25-16-8-4-14(3)5-9-16/h4-11,13H,12H2,1-3H3,(H,21,23,24)

InChI Key

DPCLIGAQDDKBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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